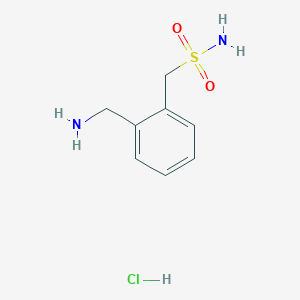

(2-(Aminomethyl)phenyl)methanesulfonamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2-(Aminomethyl)phenyl)methanesulfonamide hydrochloride” is a synthetic compound with a molecular weight of 236.72 . It is also known as amsacrine.

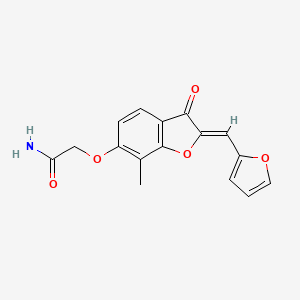

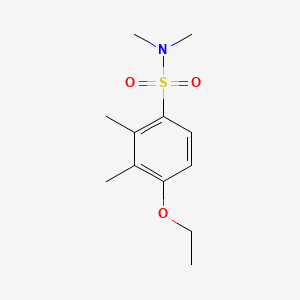

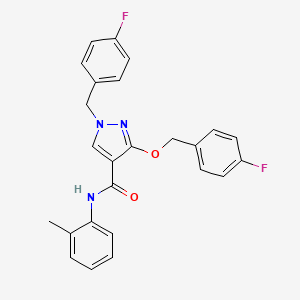

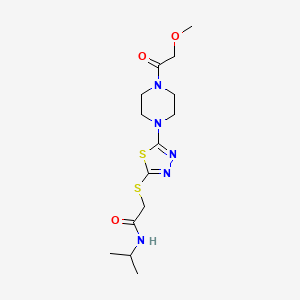

Molecular Structure Analysis

The IUPAC name for this compound is N-[2-(aminomethyl)phenyl]methanesulfonamide hydrochloride . The InChI code is 1S/C8H12N2O2S.ClH/c9-5-7-3-1-2-4-8(7)6-13(10,11)12;/h1-4H,5-6,9H2,1H3;1H .The storage temperature and other physical properties are not specified in the available resources .

Applications De Recherche Scientifique

Microbial Reduction in Pharmaceutical Synthesis Microorganisms can reduce N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide to produce chiral intermediates for synthesizing beta-receptor antagonists like d-sotalol. This microbial reduction demonstrates the role of methanesulfonamides in enantioselective synthesis in pharmaceutical chemistry (Patel et al., 1993).

Chemistry of Polyazamacrocycles Sulfomethylation of various polyazamacrocycles with formaldehyde bisulfite illustrates the adaptability of methanesulfonamide derivatives in creating mixed-side-chain macrocyclic chelates. These reactions, influenced by pH, enable the generation of mono- and diacetate, phosphonate, and phosphinate derivatives, useful in bioconjugate chemistry (van Westrenen & Sherry, 1992).

Amino Acid Analysis in Proteomics In proteomics, 4 N methanesulfonic acid containing 0.2% 3-(2-aminoethyl)indole is used for hydrolyzing proteins, enabling the precise determination of amino acid composition. This method is critical in understanding protein structure and function (Simpson et al., 1976).

Antiarrhythmic Drug Development Methanesulfonamide derivatives, specifically N-[4-[4-(Ethylheptylamino)-1-hydroxybutyl]phenyl]methanesulfonamide, have shown potential as Class III antiarrhythmic agents. These compounds demonstrate the ability to prolong the effective refractory period of cardiac muscle, indicating their significance in developing cardiac therapeutics (Hester et al., 1991).

Pharmacokinetics of Methanesulfonic Acid Derivatives Studies on the hydrolysis rates and pharmacokinetics of various methanesulfonic acid derivatives of sulfonamides provide insights into their potential pharmacological activity. Understanding these kinetics is crucial in drug design and delivery systems (Ikeda et al., 1972).

Safety and Hazards

Propriétés

IUPAC Name |

[2-(aminomethyl)phenyl]methanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S.ClH/c9-5-7-3-1-2-4-8(7)6-13(10,11)12;/h1-4H,5-6,9H2,(H2,10,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUGSHIHRPHWRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)CS(=O)(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-hydroxy-2-phenylethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2984164.png)

![2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2984165.png)

amine hydrochloride](/img/structure/B2984166.png)

![Sodium benzo[D]oxazole-2-carboxylate](/img/structure/B2984169.png)

![Methyl 3-{[({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetyl]amino}benzoate](/img/structure/B2984177.png)

![N-(butan-2-yl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2984181.png)